1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide
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Overview
Description
1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide is a synthetic compound with the molecular formula C21H15N3O2 and a molecular weight of 341.36 g/mol . This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with N-phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the indazole derivative . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its biological effects include modulation of signal transduction pathways and interference with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: Another indazole derivative with similar structural features but different functional groups.
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against cancer cell lines.
1H-indazole-3-carboxamide derivatives: Explored as potential inhibitors of protein kinases and other enzymes.
Uniqueness: 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide is unique due to its specific benzoyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H15N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-benzoyl-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C21H15N3O2/c25-20(22-16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24(23-19)21(26)15-9-3-1-4-10-15/h1-14H,(H,22,25) |
InChI Key |
JFOMBLRSRUFMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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